Fenalcomine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fenalcomine is a member of amphetamines.

Aplicaciones Científicas De Investigación

1. Anti-inflammatory Effects

Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, demonstrates anti-inflammatory effects independent of its influence on lipid and glucose metabolism. In a study on patients with metabolic syndrome, fenofibrate significantly reduced markers of systemic inflammation, like high-sensitivity C-reactive protein and IL-6, without altering insulin sensitivity or adiponectin and TNF-alpha levels (Belfort et al., 2010).

2. Metabolic Syndrome Treatment

In a study on LDL receptor-deficient mice, fenofibrate showed a capacity to reduce adiposity, improve insulin sensitivity, and lower triglycerides and free fatty acids. These effects were associated with the inhibition of lipid deposition in the aorta, suggesting its potential utility in treating metabolic syndrome X (Srivastava et al., 2006).

3. Cancer and Obesity Prevention

Fenretinide, a synthetic retinoid, is being investigated for its potential in cancer prevention and the treatment of obesity and insulin resistance. Its mechanisms include affecting retinoid homeostasis, reactive oxygen species generation, and ceramide synthesis inhibition, making it a promising candidate for clinical trials (Mody & Mcilroy, 2014).

4. Activation of Melanocortin Pathways

Research on D-fenfluramine (d-FEN) indicates its role in activating central nervous system melanocortin pathways. This finding is relevant for understanding the mechanisms of d-FEN's anorexic actions and may aid in developing more effective anti-obesity treatments (Heisler et al., 2002).

5. Pharmacogenomics in Forensic Toxicology

A study involving fentanyl, a drug metabolized by cytochrome P450 (CYP) 3A4 and 3A5, highlights the role of pharmacogenomics in forensic toxicology. By genotyping specific CYP variants, researchers can better understand individual responses to drug toxicity, demonstrating the relevance of pharmacogenomics in personalized medicine (Jin et al., 2005).

Propiedades

Número CAS |

34616-39-2 |

|---|---|

Nombre del producto |

Fenalcomine |

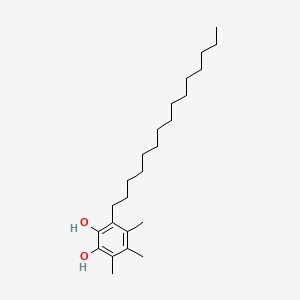

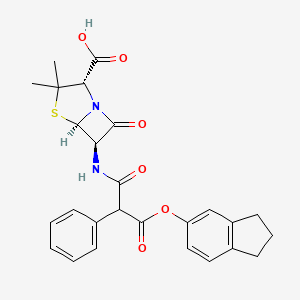

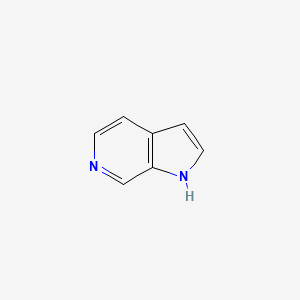

Fórmula molecular |

C20H27NO2 |

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-ol |

InChI |

InChI=1S/C20H27NO2/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17/h4-12,16,20-22H,3,13-15H2,1-2H3 |

Clave InChI |

DOBLSWXRNYSVDC-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |

SMILES canónico |

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |

Números CAS relacionados |

34535-83-6 (hydrochloride) |

Sinónimos |

2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane fenalcomine fenalcomine hydrochloride N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.